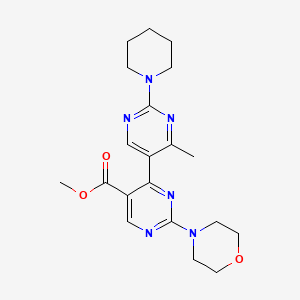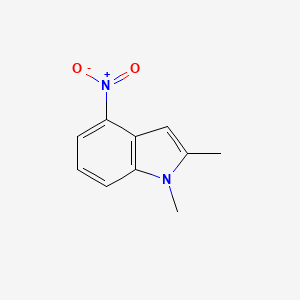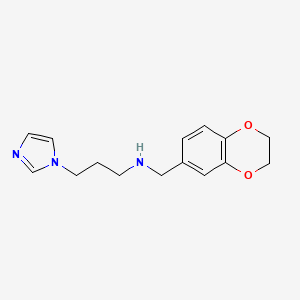![molecular formula C14H14FN3O3S B11047523 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester](/img/structure/B11047523.png)
4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate.
Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and the 4-fluorophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: Similar structure but with a chlorine atom instead of fluorine.
ETHYL 2-(2-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group in ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H14FN3O3S |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H14FN3O3S/c1-2-21-12(19)7-11-8-22-14(17-11)18-13(20)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H2,16,17,18,20) |
InChI Key |
YNQFUQYAIBVKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)F |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate](/img/structure/B11047451.png)

![3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047457.png)

![Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11047481.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)

![3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047515.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047516.png)
![2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid](/img/structure/B11047517.png)
![6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
